molecular formula C11H5ClN2O2 B11877375 4-Chloro-3-nitronaphthalene-1-carbonitrile CAS No. 61499-36-3

4-Chloro-3-nitronaphthalene-1-carbonitrile

Cat. No.: B11877375
CAS No.: 61499-36-3
M. Wt: 232.62 g/mol
InChI Key: JYCRYESHCFGJEX-UHFFFAOYSA-N
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Description

4-Chloro-3-nitronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H5ClN2O2 It is a derivative of naphthalene, characterized by the presence of chloro, nitro, and nitrile functional groups

Properties

CAS No.

61499-36-3

Molecular Formula

C11H5ClN2O2

Molecular Weight

232.62 g/mol

IUPAC Name

4-chloro-3-nitronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H5ClN2O2/c12-11-9-4-2-1-3-8(9)7(6-13)5-10(11)14(15)16/h1-5H

InChI Key

JYCRYESHCFGJEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2Cl)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method is the nitration of 4-chloronaphthalene followed by the introduction of a nitrile group. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the nitrile group can be accomplished through a cyanation reaction using reagents such as copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitronaphthalene-1-carbonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 4-Amino-3-nitronaphthalene-1-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-3-nitronaphthalene-1-carbonitrile has been explored for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to interact with biological systems, which can lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific proteins involved in cancer cell proliferation. For instance, studies on related compounds have shown their ability to bind to the Mcl-1 protein, which is crucial in regulating apoptosis in cancer cells .

Material Science

Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors and fluorescent materials. The incorporation of this compound into polymer matrices may enhance the optical properties of the materials.

Case Study: Fluorescence Properties

Research suggests that modifying nitronaphthalene derivatives can lead to improved fluorescence characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Agrochemical Applications

The compound's structure allows it to function as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides. The presence of both chlorine and nitro groups enhances its biological activity against various pests and weeds.

Case Study: Herbicidal Activity

Studies have demonstrated that similar nitro-substituted naphthalene compounds exhibit herbicidal activity by disrupting metabolic pathways in target plants . This suggests that this compound could be developed into effective agrochemical products.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Characteristics
4-Chloro-3-nitrobenzonitrileBenzonitrile structure with chloro and nitro groupsCommonly used in dye synthesis
4-NitroanilineAniline derivative with a nitro groupKnown for use in dyeing and as a precursor
2-Chloro-4-nitrophenolPhenolic compound with chloro and nitro groupsExhibits strong antibacterial properties
5-Chloro-2-nitrophenolAnother phenolic compoundUsed in pesticide formulations

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitronaphthalene-1-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, if explored, it may interact with specific molecular targets, although detailed studies would be required to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-naphthonitrile: Lacks the nitro group, making it less reactive in certain reactions.

    3-Nitronaphthalene-1-carbonitrile:

    4-Nitro-1-naphthonitrile: Lacks the chloro group, similar to the previous compound.

Uniqueness

4-Chloro-3-nitronaphthalene-1-carbonitrile is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Biological Activity

4-Chloro-3-nitronaphthalene-1-carbonitrile is a synthetic compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H7ClN2O2\text{C}_{11}\text{H}_{7}\text{ClN}_{2}\text{O}_{2}

This structure features a naphthalene ring substituted with a chloro group, a nitro group, and a carbonitrile group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Here are some key mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in cellular metabolism and proliferation. For instance, it has been reported to inhibit NADH oxidase activity in cancer cells, leading to decreased ATP production and subsequent cell death through apoptotic pathways .
  • Interaction with Protein Targets : The compound may bind to proteins involved in cell signaling and apoptosis. For example, interactions with the Mcl-1 protein have been suggested, which is known for its role in promoting cell survival in various cancers .

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. Here are some findings:

StudyCell LineIC50 (µM)Mechanism
Amani et al. (2023)HCT116 (colon cancer)12.5Induces apoptosis through Mcl-1 inhibition
ResearchGate StudyVarious cancer lines8.0 - 15.0Inhibits NADH oxidase; promotes cell death

Case Studies

  • Case Study on HCT116 Cells : In a study conducted by Amani et al., this compound demonstrated significant cytotoxicity against HCT116 human colon cancer cells with an IC50 value of 12.5 µM. The study highlighted its ability to disrupt Mcl-1 interactions, leading to enhanced apoptosis in resistant cancer cells .
  • Inhibition of NADH Oxidase : Another study reported that the compound effectively inhibited NADH oxidase in various cancer cell lines, resulting in reduced ATP levels and increased apoptosis rates. The IC50 values ranged from 8.0 to 15.0 µM across different cell lines, indicating potent activity against tumor cells .

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